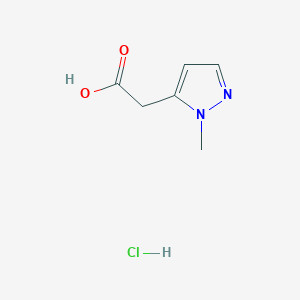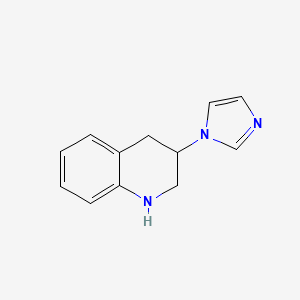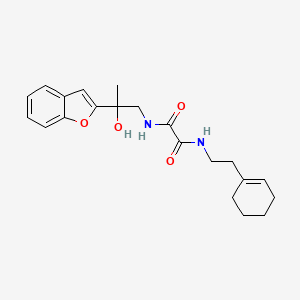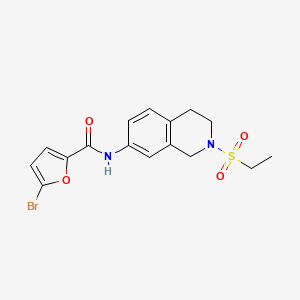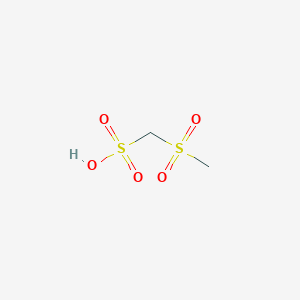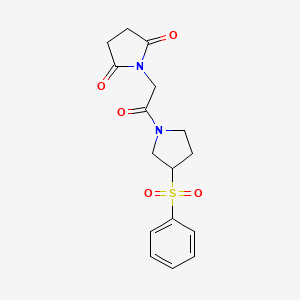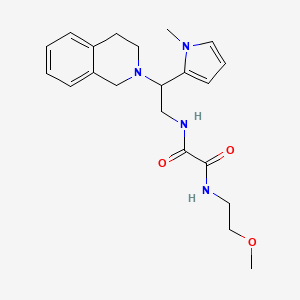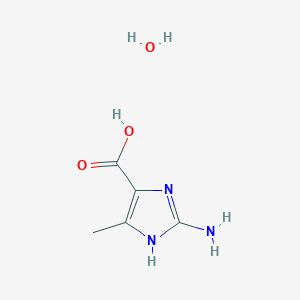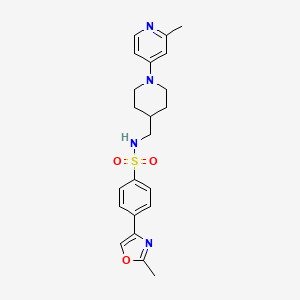
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of a wide range of cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Antioxidant Activity
Compounds structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide, such as pyrazole-acetamide derivatives, have been studied for their antioxidant activity. The effect of hydrogen bonding on the self-assembly process of these compounds contributes significantly to their antioxidant properties. This suggests potential applications in developing antioxidant agents, which could be beneficial in pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).
Anticancer Activity
Thiazole derivatives, including those linked to the acetamide group, have shown promise as anticancer agents. Studies on 5-methyl-4-phenyl thiazole derivatives indicate significant selectivity and apoptosis induction in cancer cell lines, highlighting their potential in cancer therapy. This research opens avenues for the development of new anticancer drugs based on modifying the core structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide to enhance its efficacy against specific cancer types (Evren et al., 2019).
Antimicrobial Activity
Carbazole derivatives, particularly those modified with acetamide groups, have demonstrated antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide could be explored for their antimicrobial properties, potentially leading to new treatments for infectious diseases (Kaplancıklı et al., 2012).
Photophysical Properties
Studies on tetrasubstituted tetraphenylethenes, which share some structural similarities with the compound , focus on their electrochemical properties. This research could provide insights into the photophysical applications of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide, including its potential use in organic electronics, photovoltaics, or as a component in luminescent materials (Schreivogel et al., 2006).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-2-25-15-8-10-16(11-9-15)26-13-18(24)19-12-17-20-21-22-23(17)14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPIOZCANZBLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B2369237.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

